molecular formula C10H12O2 B12547062 4-(Prop-1-en-2-yl)cyclohexa-1,3-diene-1-carboxylic acid CAS No. 144077-21-4

4-(Prop-1-en-2-yl)cyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B12547062
CAS No.: 144077-21-4
M. Wt: 164.20 g/mol
InChI Key: IFLOYODPYGARDU-UHFFFAOYSA-N
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Description

4-(Prop-1-en-2-yl)cyclohexa-1,3-diene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a prop-1-en-2-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-2-yl)cyclohexa-1,3-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The specific conditions for this reaction typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-2-yl)cyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds in the cyclohexadiene ring to single bonds, forming cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the positions adjacent to the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of cyclohexadienone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexadiene derivatives.

Scientific Research Applications

4-(Prop-1-en-2-yl)cyclohexa-1,3-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-2-yl)cyclohexa-1,3-diene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-1-en-2-yl)cyclohexa-1,3-diene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

144077-21-4

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-prop-1-en-2-ylcyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3,5H,1,4,6H2,2H3,(H,11,12)

InChI Key

IFLOYODPYGARDU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(CC1)C(=O)O

Origin of Product

United States

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